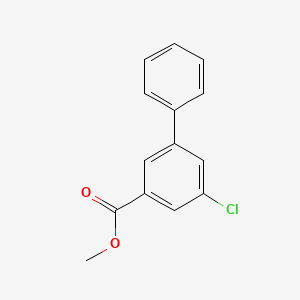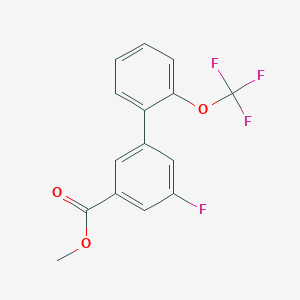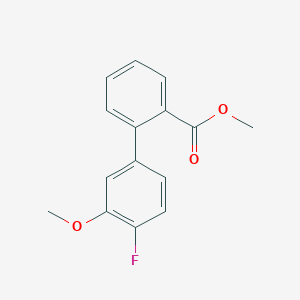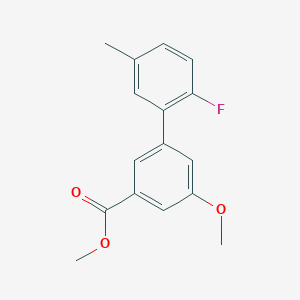![molecular formula C11H8BrF3O3 B7963980 Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7963980.png)
Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate typically involves the following steps:
Bromination: The starting material, 2-bromo-6-(trifluoromethoxy)benzaldehyde, is prepared by brominating 2-(trifluoromethoxy)benzaldehyde.
Knoevenagel Condensation: The brominated aldehyde undergoes a Knoevenagel condensation with methyl acrylate in the presence of a base such as piperidine or pyridine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ester group, to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its functional groups that can be further modified.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate depends on its application. In pharmaceuticals, it may act as a precursor that undergoes metabolic transformations to produce active compounds. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the resulting molecules, improving their pharmacokinetic properties.
Comparación Con Compuestos Similares
- Methyl (2E)-3-[2-chloro-6-(trifluoromethoxy)phenyl]prop-2-enoate
- Methyl (2E)-3-[2-fluoro-6-(trifluoromethoxy)phenyl]prop-2-enoate
Comparison:
- Uniqueness: The presence of the bromine atom in Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.
- Reactivity: The bromine derivative is generally more reactive than the chloro and fluoro derivatives due to the weaker carbon-bromine bond.
- Applications: While all these compounds can be used in similar applications, the specific reactivity of the bromine derivative may make it more suitable for certain synthetic pathways.
Propiedades
IUPAC Name |
methyl (E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O3/c1-17-10(16)6-5-7-8(12)3-2-4-9(7)18-11(13,14)15/h2-6H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGXQDHKLXYCKA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC=C1Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CC=C1Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-[4-(3,5-dichlorophenyl)phenyl]acetate](/img/structure/B7963959.png)
![Methyl 2-[4-(3-methylphenyl)phenyl]acetate](/img/structure/B7963961.png)
![Methyl 2-{4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl}acetate](/img/structure/B7963966.png)

![Methyl 2-(3-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate](/img/structure/B7963985.png)


